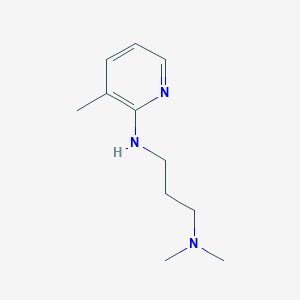
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is a chemical compound with a complex structure that includes both a pyridine ring and a diamine chain. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine typically involves the reaction of 3-methylpyridine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and is more efficient for large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and yield of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of biological systems and processes, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with a simpler structure, used in similar applications.
N,N-Dimethyl-1,3-propane diamine: Another related compound with comparable properties and uses.
Uniqueness
N~1~,N~1~-Dimethyl-N~3~-(3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and effective in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
88260-25-7 |
|---|---|
Molekularformel |
C11H19N3 |
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(3-methylpyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H19N3/c1-10-6-4-7-12-11(10)13-8-5-9-14(2)3/h4,6-7H,5,8-9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
UXHPJFBFUNXEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
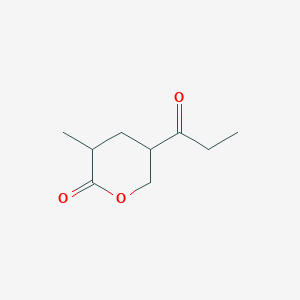
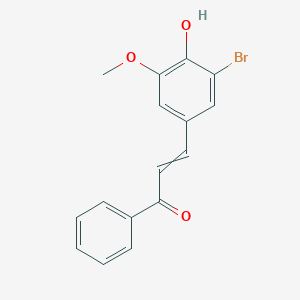
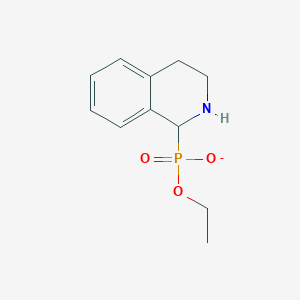
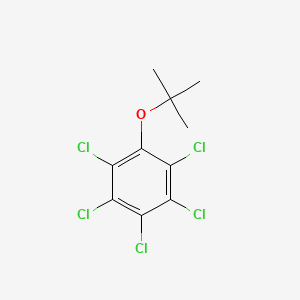
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
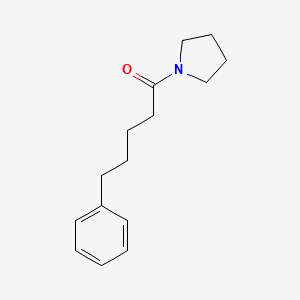

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
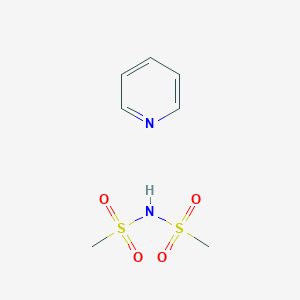
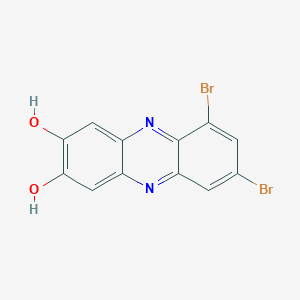
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
